Mellitic trianhydride

描述

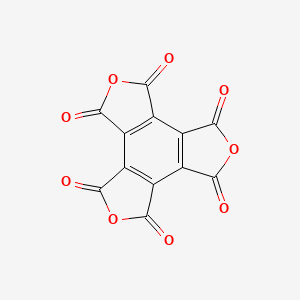

Mellitic trianhydride, also known as benzenehexacarboxylic trianhydride, is an organic compound with the molecular formula C₁₂O₉. It is an oxide of carbon and is one of the few stable oxocarbons. This compound is derived from mellitic acid and is known for its unique structure, which consists of a benzene ring with three anhydride groups attached.

准备方法

Synthetic Routes and Reaction Conditions: Mellitic trianhydride is typically synthesized from mellitic acid. The preparation involves mixing mellitic acid with acetic anhydride and subjecting the mixture to a reflux condensation system for approximately 16 hours. During this process, the carboxylic groups of mellitic acid undergo dehydration to form this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the reflux condensation and careful control of reaction conditions to ensure high yield and purity of the product.

化学反应分析

Ring-Opening Reactions with Nucleophiles

Mellitic trianhydride undergoes ring-opening reactions with nucleophiles such as amines, yielding imides or amides depending on reaction conditions:

-

Reactivity with primary aliphatic amines :

Primary amines (e.g., n-alkylamines) can overreact, leading to hexaamide derivatives via sequential ring-opening. This side reaction complicates isolation of pure triimide products .

Table 1: Key Reaction Conditions and Outcomes

Hydrolysis and Stability

This compound is moisture-sensitive and hydrolyzes rapidly in aqueous environments:

-

Implications for storage :

Requires anhydrous conditions to prevent degradation.

Challenges in Synthetic Routes

Early synthetic approaches faced reproducibility issues:

-

Acetyl chloride method :

Reported synthesis via mellitic acid and acetyl chloride yielded insoluble products, complicating characterization . -

Alternative routes :

Direct dehydration of triammonium mellitate salts bypasses intermediate isolation issues, improving yield consistency .

Influence of Aromaticity on Reactivity

The aromatic core of this compound significantly impacts its electronic properties:

-

Magnetic criteria for aromaticity :

Ipsocentric computational analysis reveals a benzene-like ring current in the central core, conferring stability and influencing electron-deficient behavior . -

Electrophilic susceptibility :

The electron-withdrawing carbonyl groups enhance reactivity toward nucleophiles but reduce electrophilic substitution activity.

科学研究应用

High-Performance Polymers

Polyimide Synthesis

Mellitic trianhydride is extensively used in the synthesis of polyimides, which are known for their excellent thermal stability and mechanical strength. These polymers are vital in applications ranging from aerospace components to electronic devices. The incorporation of MTA into polyimide formulations enhances their thermal and mechanical properties, making them suitable for high-performance applications .

Case Study: MTA-MPT Porous Polyimides

A recent study developed a dual redox-active porous polyimide network using MTA and 3,7-diamino-N-methylphenothiazine (MPT). This material demonstrated significant potential in energy storage applications, particularly in lithium batteries. The porous structure allowed for increased ion mobility, resulting in a theoretical capacity of 180 mA h g and excellent cycling stability .

Energy Storage Applications

Battery Technologies

this compound-based materials have been explored as cathode materials in both lithium-ion batteries and all-organic batteries. The unique properties of MTA facilitate the design of electrodes with high energy density and efficiency. The aforementioned MTA-MPT polyimide exhibited superior rate capability and long-term cycling performance, indicating its viability for next-generation battery technologies .

Environmental Benefits

The synthesis method utilized for these polyimides—hydrothermal polymerization—offers environmental advantages over traditional methods that often involve toxic solvents. This approach not only reduces harmful emissions but also enhances the sustainability of the production process .

Organic Chemistry Reactivity

This compound's reactivity has been investigated for its potential to form new organic compounds through various reactions with other organic substances. This characteristic positions MTA as a valuable reagent in organic synthesis, enabling the development of novel materials with tailored properties .

Aromatic Character and Magnetic Properties

Studies utilizing the ipsocentric method have shown that this compound exhibits a strong central benzene-like ring current when subjected to a magnetic field, indicating significant aromatic character. This property not only contributes to its stability but also plays a role in its reactivity and interactions with other molecules .

Summary Table of Applications

| Application Area | Details |

|---|---|

| High-Performance Polymers | Used in synthesis of polyimides; enhances thermal stability and mechanical strength |

| Energy Storage | Developed as cathode materials for lithium-ion and all-organic batteries; high theoretical capacity |

| Organic Chemistry | Reactivity allows formation of new compounds; valuable reagent in organic synthesis |

| Aromatic Character | Exhibits strong ring current under magnetic fields; contributes to stability and reactivity |

作用机制

The mechanism of action of mellitic trianhydride in various applications involves its ability to form stable structures and participate in redox reactions. In photocatalysis, for example, this compound can generate reactive oxygen species under light irradiation, which are crucial for hydrogen evolution reactions . In the formation of covalent organic frameworks, it acts as a building block that undergoes condensation reactions to form stable, porous structures .

相似化合物的比较

Mellitic Acid: The precursor to mellitic trianhydride, with similar chemical properties but different reactivity.

Pyromellitic Dianhydride: Another anhydride with a similar structure but different applications.

Hexahydroxybenzene: A related compound with hydroxyl groups instead of anhydride groups.

Uniqueness: this compound is unique due to its high stability and ability to form multiple anhydride groups, making it a versatile compound in various chemical reactions and applications. Its structure allows it to participate in the formation of complex materials like covalent organic frameworks and polyimides, which are not as easily achieved with similar compounds .

生物活性

Mellitic trianhydride (MTA), a derivative of mellitic acid, has garnered attention due to its unique structural properties and potential biological applications. This article explores the biological activity of MTA, focusing on its synthesis, characterization, and effects on various biological systems.

This compound is a polycyclic aromatic compound characterized by three anhydride functional groups. Its structural formula is represented as C₁₂O₉, and it is primarily derived from mellitic acid (benzenehexacarboxylic acid). MTA's potential applications span across materials science, pharmaceuticals, and environmental chemistry, particularly due to its interactions with biological systems.

2. Synthesis and Characterization

MTA can be synthesized through the dehydration of mellitic acid under controlled conditions. Characterization techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

| Characterization Technique | Observations |

|---|---|

| FT-IR | Characteristic peaks at 1770 cm⁻¹ (C=O stretch) |

| H-NMR | Signals indicating the presence of anhydride protons |

| MS | Molecular ion peak corresponding to C₁₂O₉ |

3.1 Antimicrobial Properties

Recent studies have demonstrated that MTA exhibits significant antimicrobial activity against various bacterial strains. The agar disc-diffusion method was utilized to assess its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results indicate that MTA is particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

3.2 Cytotoxicity Studies

Cytotoxicity assays using human cell lines reveal that MTA has a dose-dependent effect on cell viability. At lower concentrations, MTA demonstrates minimal cytotoxicity, while higher concentrations lead to significant cell death.

- Cell Line Used: HeLa cells

- IC₅₀ Value: Approximately 50 µM

These findings highlight the importance of concentration in determining the biological effects of MTA.

4.1 Pulmonary Effects from Exposure

A notable case study reported acute pulmonary hemorrhage in workers exposed to resins containing MTA in a manufacturing setting. Symptoms included cough, dyspnea, and fever, indicating that inhalation of MTA can lead to severe respiratory issues.

"Seven young men developed acute pulmonary hemorrhage and edema from the inhalation of powder or fumes of a bisphenol epoxy resin containing tri-mellitic anhydride" .

4.2 Environmental Impact

Research has also explored the stability of MTA under Martian-like conditions, revealing that it may contribute to organic matter preservation in extraterrestrial environments. This suggests potential astrobiological implications for future Mars missions .

5. Conclusion

This compound exhibits promising biological activities, particularly as an antimicrobial agent. However, its cytotoxic effects at higher concentrations and potential health risks associated with inhalation exposure necessitate careful handling and further research into its safety profile. Ongoing studies will help elucidate the full range of biological activities associated with this compound and its potential applications in medicine and environmental science.

属性

IUPAC Name |

4,9,14-trioxatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12O9/c13-7-1-2(8(14)19-7)4-6(12(18)21-11(4)17)5-3(1)9(15)20-10(5)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYHMCFMPHPHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292184 | |

| Record name | Mellitic acid trianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-24-1 | |

| Record name | Benzo[1,2-c:3,4-c′:5,6-c′′]trifuran-1,3,4,6,7,9-hexone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mellitic trianhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mellitic acid trianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。